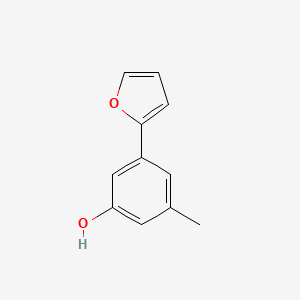

3-(Furan-2-yl)-5-methylphenol

Description

Properties

IUPAC Name |

3-(furan-2-yl)-5-methylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-8-5-9(7-10(12)6-8)11-3-2-4-13-11/h2-7,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWPMXFLOBXQFIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50683660 | |

| Record name | 3-(Furan-2-yl)-5-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50683660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261900-61-1 | |

| Record name | 3-(Furan-2-yl)-5-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50683660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-5-methylphenol can be achieved through several synthetic routes One common method involves the reaction of 2-furylboronic acid with 5-methyl-2-iodophenol in the presence of a palladium catalyst

Another method involves the direct alkylation of 2-furylphenol with methyl iodide in the presence of a base such as potassium carbonate. This reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-5-methylphenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The furan ring can be reduced to tetrahydrofuran derivatives under hydrogenation conditions.

Substitution: Electrophilic substitution reactions can occur on the phenol ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for hydrogenation reactions.

Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Tetrahydrofuran derivatives.

Substitution: Halogenated, nitrated, and sulfonated phenol derivatives.

Scientific Research Applications

Biological Significance

The furan moiety is recognized for its diverse biological activities. Compounds containing furan rings, including 3-(Furan-2-yl)-5-methylphenol, have shown promising results in various pharmacological studies. Key therapeutic areas include:

- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains. For instance, derivatives of this compound have been synthesized and tested for their antibacterial properties against Gram-positive and Gram-negative bacteria, with some compounds exhibiting minimum inhibitory concentrations (MIC) comparable to established antibiotics .

- Antidepressant and Anxiolytic Effects : Research indicates that derivatives of this compound can act as potent antidepressants by inhibiting monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters. These compounds also show significant anxiolytic effects in animal models .

- Anti-inflammatory Properties : Some studies have reported the synthesis of hydrazide-hydrazone derivatives linked to furan moieties that exhibit substantial anti-inflammatory activity. These compounds are evaluated using carrageenan-induced inflammation models .

Antimicrobial Properties

The antimicrobial potential of this compound derivatives has been extensively studied. The following table summarizes findings from various studies:

| Compound Structure | Activity Type | Tested Strains | MIC (µg/mL) |

|---|---|---|---|

| This compound | Antibacterial | Escherichia coli | 64 |

| 5-(Substituted phenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole | Antibacterial & Antifungal | Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Aspergillus niger | Various |

| Novel arylfuran derivatives | Broad-spectrum antibacterial | Staphylococcus aureus, Escherichia coli | Effective against multiple strains |

These results indicate that the presence of electron-withdrawing groups enhances the antimicrobial activity of these compounds .

a. Anticancer Activity

The furan ring structure has been linked to anticancer properties in several studies. Compounds derived from this compound have shown potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .

b. Urease Inhibition

Recent research highlighted the potential of furan-based compounds as urease inhibitors, which can be beneficial in treating infections caused by Helicobacter pylori. The efficacy of these compounds was compared to acetohydroxamic acid, a known urease inhibitor .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound derivatives often involves microwave-assisted methods or conventional synthetic routes that yield high purity and efficiency. Understanding the structure activity relationship is crucial for optimizing the biological activity of these compounds. For example:

- Substituents on the phenolic ring can significantly influence both the potency and spectrum of antimicrobial activity.

- The introduction of halogen or nitro groups has been shown to enhance antimicrobial effectiveness due to increased electron-withdrawing capacity, which affects the compound's interaction with microbial targets .

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-5-methylphenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the furan ring can undergo metabolic transformations. These interactions can lead to various biological effects, including antimicrobial and antioxidant activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares 3-(Furan-2-yl)-5-methylphenol with structurally related compounds, focusing on substituents, molecular weight, melting points, and key spectral

Notes:

- K2 demonstrates the integration of this compound into a larger heterocyclic framework, enhancing thermal stability (higher melting point) and enabling UV-Vis/FTIR characterization .

- Substitutions on the furan ring (e.g., chlorophenyl in ) alter hydrophobicity and electronic properties, impacting solubility and reactivity.

Anti-Inflammatory Activity:

- Pyrazole Derivatives : Compound 7 (4-(3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)aniline) exhibited an IC50 of 419.05 µg/mL against egg albumin denaturation, comparable to diclofenac sodium . The furan ring contributes to π-π interactions with target proteins, while the phenyl group modulates potency.

Toxicity Profiles:

- Triazole Derivatives: 3-Alkylthio-5-(furan-2-yl)-4-amino-1,2,4-triazoles exhibit class IV–V toxicity (LD50 > 500 mg/kg). Toxicity increases with larger alkyl chains (e.g., heptylthio groups) .

Enzyme Inhibition:

- Urease Inhibitors: Phenyl-3-(5-aryl-2-furyl)-2-propen-1-ones (chalcone derivatives) demonstrate sub-micromolar urease inhibition, suggesting that furan-phenol hybrids could target metalloenzymes .

Key Research Findings

- Substituent Effects : Electron-withdrawing groups (e.g., chloro in ) enhance stability but may reduce bioavailability. Alkyl chains (e.g., in ) increase lipophilicity and toxicity.

- Bioactivity Correlations: The furan ring’s aromaticity and hydrogen-bonding capacity (via phenolic -OH) are critical for interactions with biological targets (e.g., urease , inflammatory mediators ).

Biological Activity

3-(Furan-2-yl)-5-methylphenol is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound, also known as furan methyl phenol, features a furan ring attached to a methyl-substituted phenolic structure. Its molecular formula is with a molecular weight of approximately 174.20 g/mol. The presence of both furan and phenolic groups contributes to its unique chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Organism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 13 | 75 |

| Candida albicans | 12 | 100 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance.

Antioxidant Activity

The antioxidant potential of this compound has been assessed using various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated a strong ability to scavenge free radicals, indicating its potential as a natural antioxidant.

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH | 45 |

| ABTS | 38 |

These findings highlight its potential application in food preservation and as a dietary supplement.

Anticancer Effects

Preliminary studies have indicated that this compound may possess anticancer properties. Cell line studies have shown that it can induce apoptosis in cancer cells while sparing normal cells.

Mechanism of Action:

The proposed mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis, including the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of caspases.

Case Studies

- Study on Antimicrobial Efficacy : A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of various phenolic compounds, including this compound. The study concluded that this compound could serve as a lead structure for developing novel antibiotics due to its potent activity against resistant strains .

- Antioxidant Research : In another investigation focused on natural antioxidants, researchers found that extracts containing this compound exhibited superior antioxidant capacity compared to synthetic antioxidants, suggesting its potential use in cosmetic formulations .

- Cancer Cell Studies : A study conducted on human breast cancer cell lines demonstrated that treatment with this compound led to significant reductions in cell viability and increased markers of apoptosis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Furan-2-yl)-5-methylphenol, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves multi-step procedures, such as coupling reactions between furan derivatives and phenolic precursors. For example, a modified Ullmann coupling or Suzuki-Miyaura cross-coupling can introduce the furan moiety to the phenolic core. Post-synthesis purification is critical; techniques like column chromatography (silica gel) or recrystallization with solvents such as ethanol/water mixtures are recommended. Continuous flow reactors may enhance yield and reduce side products in scaled-up syntheses .

Q. How can NMR and X-ray crystallography be used to confirm the structure of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR can identify key functional groups. For instance, the furan ring protons appear as distinct doublets (δ 6.2–7.4 ppm), while the phenolic -OH proton resonates near δ 5.5 ppm (broad singlet). Methyl groups on the phenol ring typically show signals at δ 2.3–2.5 ppm .

- X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles, confirming the spatial arrangement of the furan and phenol rings. Recent studies on analogous compounds (e.g., pyrazole-furan hybrids) demonstrate precise determination of dihedral angles between aromatic systems .

Q. What biological activities have been reported for this compound, and how are these assays designed?

- Methodological Answer : The compound exhibits enzyme inhibitory and anticancer potential. For example:

- Enzyme Inhibition : Assays using α-glucosidase or cyclooxygenase-2 (COX-2) involve pre-incubating the enzyme with the compound, followed by spectrophotometric measurement of substrate conversion rates. IC₅₀ values are calculated from dose-response curves .

- Anticancer Activity : MTT assays on cancer cell lines (e.g., lung carcinoma A549) compare cell viability between treated and control groups. A 48-hour exposure period and 5-fluorouracil (5-FU) as a positive control are standard .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. Exact exchange terms in hybrid functionals improve accuracy for thermochemical properties like bond dissociation energies. Solvent effects can be incorporated using polarizable continuum models (PCM) .

Q. How do structural analogs of this compound address discrepancies in reported bioactivity data?

- Methodological Answer : Comparative studies of analogs (e.g., amine- or ether-substituted derivatives) reveal structure-activity relationships (SAR). For example:

- Amine-Substituted Analogs : Enhanced solubility improves bioavailability but may reduce membrane permeability.

- Ether-Linked Derivatives : Increased steric bulk can alter binding to enzyme active sites.

Data contradictions often arise from variations in substituent electronic effects or assay conditions (e.g., pH, incubation time) .

Q. What strategies optimize reaction conditions for high-yield synthesis of this compound?

- Methodological Answer :

- Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)₂) with ligands like XPhos improve cross-coupling efficiency.

- Solvent Optimization : Mixed solvents (e.g., DMF/H₂O) balance solubility and reaction kinetics.

- Flow Chemistry : Continuous flow systems reduce side reactions and enable real-time monitoring via inline IR spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.